molecular formula C7H7N3S B3194874 Thieno[3,2-d]pyrimidin-7-ylmethanamine CAS No. 871013-29-5

Thieno[3,2-d]pyrimidin-7-ylmethanamine

Cat. No.: B3194874
CAS No.: 871013-29-5
M. Wt: 165.22 g/mol
InChI Key: WSFHEMNSJICJFS-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-7-ylmethanamine (CAS: 871013-29-5) is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methanamine substituent at the 7-position. Thienopyrimidine derivatives are widely studied for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties . The structural versatility of the thienopyrimidine scaffold allows for modifications that enhance target specificity, potency, and pharmacokinetic profiles.

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHEMNSJICJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660003
Record name 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-29-5
Record name 1-(Thieno[3,2-d]pyrimidin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-7-ylmethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Anticancer Activity: Role of Substituent Position and Functional Groups

Thieno[3,2-d]pyrimidine derivatives exhibit significant variability in anticancer activity depending on substituent positions and functional groups. For example:

  • 4,6-Disubstituted Thieno[3,2-d]pyrimidines (e.g., pyrrolidinyl-acetylenic derivatives 152–157) demonstrated potent EGFR inhibition (IC50: 14–90 nM) and dual activity against EGFR/ErbB2. Modifications such as carbamate groups improved oral bioavailability .
  • Thieno[2,3-d]pyrimidine analogs outperformed [3,2-d] isomers in antiproliferative assays. For instance, compounds 7a–d (thieno[2,3-d]pyrimidine backbone) showed superior activity compared to 4a–d ([3,2-d] derivatives), highlighting the impact of ring substitution patterns .

Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives

Compound Backbone Substituents Target (IC50) Key Finding
Thieno[3,2-d]pyrimidine Pyrrolidinyl-acetylenic (152) EGFR (14 nM) Dual EGFR/ErbB2 inhibition
Thieno[2,3-d]pyrimidine Methyl/H at R (7a–d) PI3Kα Higher antiproliferative activity

Anticonvulsant Activity: Heterocyclic Substituent Effects

Modifications to the 4-position of thieno[3,2-d]pyrimidine significantly influence anticonvulsant efficacy:

  • Triazole-substituted derivatives (e.g., 7a–d ) showed activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
  • Replacement of triazole with imidazole or pyrazole reduced potency, underscoring the importance of the triazole ring for seizure suppression .

Table 2: Anticonvulsant Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound Substituent at 4-position MES ED50 (mg/kg) scPTZ ED50 (mg/kg)
7a (Triazole) 1H-1,2,4-triazol-1-yl 32.5 >100
9a (Imidazole) 1H-imidazol-1-yl >100 >100

Pharmacokinetic Optimization

Carbamate modifications in thieno[3,2-d]pyrimidine derivatives (e.g., compound 155) enhanced oral bioavailability while maintaining EGFR inhibitory activity (IC50: 32 nM). This suggests that similar strategies could improve the drug-likeness of Thieno[3,2-d]pyrimidin-7-ylmethanamine .

Antimicrobial Activity: Impact of Fused Ring Systems

Pyrido[4,5:4,5]thieno[3,2-d]pyrimidines, synthesized via ring expansion, exhibited antimicrobial activity against tested microorganisms. This highlights how increased structural complexity (e.g., fused pyrido rings) diversifies biological targets .

Key Structural Insights

  • Ring Position: Thieno[2,3-d]pyrimidines often outperform [3,2-d] isomers in antiproliferative assays due to optimized steric and electronic interactions .
  • Substituent Chemistry : Triazole groups enhance anticonvulsant activity, while pyrrolidinyl-acetylenic chains improve kinase inhibition .
  • Pharmacokinetics : Carbamate groups balance potency and bioavailability, a critical consideration for drug development .

Biological Activity

Thieno[3,2-d]pyrimidin-7-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of heterocyclic compounds known for their structural similarity to purine bases. Its unique chemical structure contributes to its varied biological properties, making it a candidate for drug development in several therapeutic areas, particularly oncology and infectious diseases .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, disrupting their activity. Notably, it has shown effectiveness against cyclin-dependent kinase 7 (CDK7), which is crucial for cell cycle regulation .
  • Targeting Mycobacterium : It exhibits antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential as an antitubercular agent .
  • Cancer Cell Lines : Studies have demonstrated its cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Compounds derived from thieno[3,2-d]pyrimidine have shown IC50 values in the low micromolar range, suggesting significant anticancer activity .

Anticancer Activity

A series of studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:

CompoundCell LineIC50 (μM)Mechanism
36TNBC5.0CDK7 inhibition
17fHCT-1162.80 ± 0.16VEGFR-2 inhibition
6oEGFR L858R/T790M≤ 0.25EGFR mutation selectivity

These findings highlight the compound's potential as a lead candidate for further development in cancer therapies .

Antimycobacterial Activity

In vitro evaluations have confirmed that this compound possesses significant activity against mycobacterial strains:

StrainActivity
Mycobacterium tuberculosis H37RaEffective
Mycobacterium bovis BCGEffective

This suggests its potential use in treating tuberculosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thieno[3,2-d]pyrimidine core significantly influence biological activity. For example, halogenated derivatives have shown enhanced antiproliferative effects against cancer cell lines compared to non-halogenated counterparts .

Q & A

Q. What are the key physicochemical properties of Thieno[3,2-d]pyrimidin-7-ylmethanamine?

The compound (CAS 871013-29-5) has a molecular formula of C₇H₇N₃S and a molecular weight of 165.216 g/mol . Key properties include a density of 1.383 g/cm³ and a boiling point of 328.7°C at 760 mmHg . Its structure includes a thienopyrimidine core with a methanamine substituent at the 7-position, contributing to its polarity and potential for hydrogen bonding. These properties are critical for solubility studies and formulation design in pharmacological applications .

Q. What analytical methods are standard for characterizing this compound derivatives?

Standard characterization involves:

  • Spectroscopy : IR for functional group identification (e.g., NH₂ stretches at ~3300 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.5–8.5 ppm), and mass spectrometry for molecular ion confirmation.
  • Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment.
  • Thermal analysis : Melting point determination to verify crystallinity.
    These methods are routinely used in synthetic workflows, as demonstrated in studies of related thienopyrimidine derivatives .

Q. What intermediates are commonly used in synthesizing this compound?

Key intermediates include:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which undergoes nucleophilic substitution with amines.
  • 7-Chlorothieno[3,2-d]pyrimidine (CAS 31492-65-6), used in amination reactions.
    These intermediates enable modular derivatization, such as introducing aryl or alkyl groups at the 4-position, as seen in antimicrobial studies .

Q. How do researchers screen this compound derivatives for initial biological activity?

Initial screening typically involves:

  • In vitro assays : Antimicrobial tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods.
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., A549, MCF-7) to assess antiproliferative activity.
  • Enzyme inhibition : Preliminary IC₅₀ determinations against targets like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution rates.
  • Catalysis : Using NaBH₃CN for reductive amination at pH 6 to minimize side reactions.
  • Oxidant choice : Dess-Martin periodinane (DMP) improves aldehyde intermediate yields (91%) compared to ceric ammonium nitrate .

Q. What methodologies are used to evaluate kinase or enzyme inhibition by thienopyrimidine derivatives?

Advanced evaluation involves:

  • Enzyme kinetics : Michaelis-Menten analysis to determine inhibition mechanisms (competitive/non-competitive).
  • Molecular docking : Homology modeling and flexible docking (e.g., AutoDock Vina) to predict binding modes to targets like thymidine phosphorylase.
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinities and thermodynamic parameters .

Q. How can structure-activity relationships (SAR) guide the design of bioactive thienopyrimidines?

SAR insights include:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance antimicrobial activity.
  • Hybrid scaffolds : Combining thienopyrimidine with triazole or semicarbazone moieties improves anticancer potency (e.g., IC₅₀ values < 10 µM against HCT116) .

Q. How do researchers address contradictions in reported biological activities of thienopyrimidines?

Discrepancies (e.g., antibacterial activity claims pre-2016 vs. post-2016 studies) are resolved by:

  • Structural validation : Ensuring derivatives are correctly synthesized and characterized.
  • Standardized protocols : Replicating assays under identical conditions (e.g., Mueller-Hinton agar for antimicrobial tests).
  • Meta-analysis : Comparing bioactivity across structurally analogous compounds .

Q. What strategies mitigate challenges in isolating unexpected byproducts during synthesis?

For unexpected products (e.g., thieno[3,4-b]pyridines):

  • Chromatographic separation : Flash column chromatography with gradient elution (hexane/EtOAc).
  • Mechanistic studies : Monitoring reactions via LC-MS to identify intermediates.
  • Computational modeling : DFT calculations to predict reaction pathways .

Q. How are DHFR inhibition assays tailored for thienopyrimidine derivatives?

Protocols include:

  • Recombinant enzyme preparation : Purifying DHFR from E. coli or purchasing commercial kits.
  • UV-Vis spectroscopy : Monitoring NADPH oxidation at 340 nm.
  • Control experiments : Using methotrexate as a positive control .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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